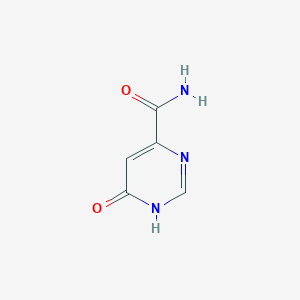

3-(4-amino-1H-pyrazol-1-yl)pyrrolidin-2-one

Vue d'ensemble

Description

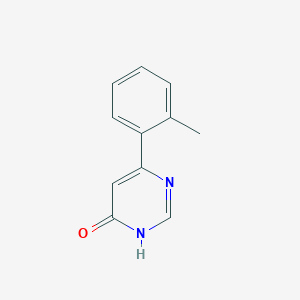

“3-(4-amino-1H-pyrazol-1-yl)pyrrolidin-2-one” is a chemical compound with the CAS Number: 2137575-03-0. It has a molecular weight of 166.18 and its IUPAC name is 3-(4-amino-1H-pyrazol-1-yl)pyrrolidin-2-one . This compound is stored at a temperature of 4 degrees Celsius and has a purity of 95%. It is a powder in physical form .

Molecular Structure Analysis

The InChI code for “3-(4-amino-1H-pyrazol-1-yl)pyrrolidin-2-one” is 1S/C7H10N4O/c8-5-3-10-11(4-5)6-1-2-9-7(6)12/h3-4,6H,1-2,8H2,(H,9,12). The InChI key is FQSJFMYIDVUTAJ-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

“3-(4-amino-1H-pyrazol-1-yl)pyrrolidin-2-one” is a powder in physical form . It is stored at a temperature of 4 degrees Celsius .

Applications De Recherche Scientifique

Synthesis and Drug Discovery

3-(4-amino-1H-pyrazol-1-yl)pyrrolidin-2-one serves as a valuable scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors for cancer treatment. Smyth et al. (2010) highlight the compound's potential in developing a novel kinase-focused library, underlining its suitability for ATP competitive binding to kinase enzymes. This research emphasizes efficient routes for synthesizing novel functionalized derivatives, facilitating the generation of a compound library suitable for screening against various cancer drug targets (Smyth et al., 2010).

Material Science and Luminescence

Miliutina et al. (2018) explore the compound's application in material science, particularly in the synthesis of pyrazolopyridines and benzofuropyridines with strong fluorescence properties. These compounds not only exhibit significant ecto-5'-nucleotidase inhibition properties but also show potential as luminescent materials, highlighting their utility beyond biomedical applications (Miliutina et al., 2018).

Chemical Synthesis and Optimization

The synthesis of fused pyridine derivatives, including pyrazolo[3,4-b]pyridine and pyrido[2,3-d]pyrimidine, via an efficient one-pot method in ionic liquid is reported by Huang et al. (2011). This methodology is noted for its environmental friendliness, higher yields, and shorter reaction times, indicating the compound's versatility in facilitating chemical reactions (Huang et al., 2011).

Coordination Chemistry and Biological Sensing

Halcrow (2005) discusses the synthesis and complex chemistry of derivatives related to 3-(4-amino-1H-pyrazol-1-yl)pyrrolidin-2-one, emphasizing their application in coordination chemistry and biological sensing. This includes the development of luminescent lanthanide compounds for biological applications and iron complexes exhibiting unique thermal and photochemical spin-state transitions, showcasing the compound's adaptability in advanced scientific applications (Halcrow, 2005).

Safety and Hazards

The safety information for “3-(4-amino-1H-pyrazol-1-yl)pyrrolidin-2-one” indicates that it has the following hazard statements: H302, H315, H319, H335. The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as imidazole derivatives, have been known to interact with a variety of biological targets .

Mode of Action

It is suggested that the compound might form strong hydrogen bonding interactions with the residual amino acids in the active site of the target enzyme .

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways, including those involved in antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Pharmacokinetics

The compound is a solid powder at room temperature and has a molecular weight of 16618 . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Based on the potential hydrogen bonding interactions with the target enzyme, it can be hypothesized that the compound may alter the enzyme’s activity, leading to downstream effects on cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(4-amino-1H-pyrazol-1-yl)pyrrolidin-2-one. For instance, the compound’s storage temperature is 4 degrees Celsius , suggesting that it may be sensitive to heat. Additionally, the compound’s solubility in water and other polar solvents may affect its distribution in the body and its interaction with biological targets .

Propriétés

IUPAC Name |

3-(4-aminopyrazol-1-yl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O/c8-5-3-10-11(4-5)6-1-2-9-7(6)12/h3-4,6H,1-2,8H2,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQSJFMYIDVUTAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1N2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-amino-1H-pyrazol-1-yl)pyrrolidin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

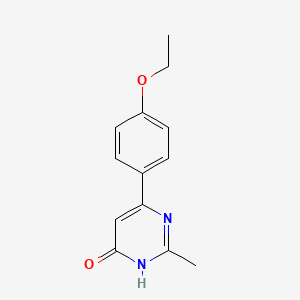

![6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1493667.png)

![6-methyl-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B1493673.png)

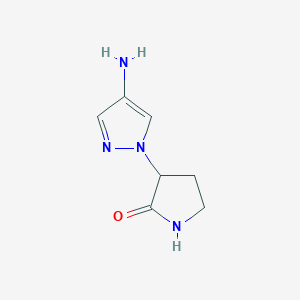

![5-(4-Methoxyphenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1493675.png)

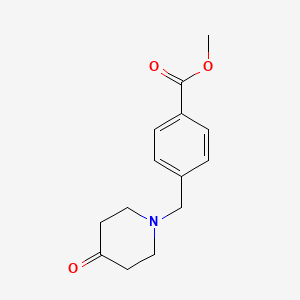

![4-oxo-3H,4H-pyrido[3,4-d]pyrimidine-6-carboxylic acid](/img/structure/B1493676.png)

![6-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-4-ol](/img/structure/B1493680.png)

![3-[(2,4-dimethylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B1493685.png)

![2-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B1493686.png)